3'-N-Didesmethyl-3'-N-tosyl azithromycin is a derivative of azithromycin, a widely used antibiotic belonging to the azalide class. This compound has garnered interest in pharmaceutical research due to its potential modifications that enhance efficacy and reduce resistance in bacterial strains. The structure of this compound includes a tosyl group, which may influence its biological activity and pharmacokinetics.
Azithromycin is derived from erythromycin, a macrolide antibiotic. The specific modification to form 3'-N-didesmethyl-3'-N-tosyl azithromycin involves the removal of two methyl groups from the nitrogen atom at the 3' position and the introduction of a tosyl group, which is a sulfonyl group derived from tosyl chloride.
This compound falls under the category of antibiotics, specifically within the subcategory of azalides. Azalides are characterized by their unique pharmacokinetic properties, including high tissue distribution and metabolic stability, making them effective against various bacterial infections.
The synthesis of 3'-N-didesmethyl-3'-N-tosyl azithromycin typically involves several steps:
The synthesis can be performed under controlled conditions, typically involving solvents like dichloromethane or diethyl ether. The reaction conditions, such as temperature and time, are crucial for achieving high yields and purity of the final compound .
The molecular formula for 3'-N-didesmethyl-3'-N-tosyl azithromycin is . Its structure features:
Mass spectrometry (MS) analysis can provide insights into the molecular weight and fragmentation patterns, confirming the presence of specific functional groups and structural integrity during synthesis .
The primary reactions involved in synthesizing 3'-N-didesmethyl-3'-N-tosyl azithromycin include:
The reaction conditions for tosylation typically require an inert atmosphere to prevent side reactions, along with careful control of temperature to optimize yields .
The mechanism of action for 3'-N-didesmethyl-3'-N-tosyl azithromycin is similar to that of other azalides. It primarily inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation during translation. This action disrupts bacterial growth and replication.
In vitro studies have shown that modifications like those present in this compound can enhance binding affinity to ribosomal sites compared to standard azithromycin .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to characterize these properties accurately .
3'-N-Didesmethyl-3'-N-tosyl azithromycin is primarily researched for:
Research continues into its derivatives and hybrid compounds that may exhibit improved pharmacological profiles compared to traditional antibiotics .
3'-N-Didesmethyl-3'-N-tosyl azithromycin (CAS: 2095879-65-3) is a semisynthetic derivative of the macrolide antibiotic azithromycin. Its systematic IUPAC name is N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide, reflecting extensive structural modifications to the parent compound [2]. The molecular formula is C44H75N3O15S, with a molecular weight of 918.14 g/mol [2] [3].
Taxonomically, it belongs to the azalide subclass of macrolides, characterized by a nitrogen atom incorporated into the lactone ring. The structural modifications involve removal of two methyl groups from the 3'-nitrogen (didesmethylation) and addition of a para-toluenesulfonyl (tosyl) group, reclassifying it as a N-tosyl macrolide derivative . This alteration differentiates it from conventional macrolides in chemical databases and research literature, where it is cataloged under identifiers such as EVT-8402476 (EvitaChem) and TRC-D291785 (LGC Standards) [2].
Table 1: Nomenclature and Chemical Identifiers
| Classification | Identifier |
|---|---|
| Systematic Name | N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide |
| CAS Registry | 2095879-65-3 |
| Molecular Formula | C44H75N3O15S |
| Canonical SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Azithromycin was originally developed in 1980 through structural optimization of erythromycin to enhance acid stability and bioavailability [4] [5]. The creation of 3'-N-didesmethyl-3'-N-tosyl azithromycin emerged from targeted modifications to overcome intrinsic limitations of the parent compound:
Synthesis occurs via sequential reactions:
Table 2: Structural Comparison with Parent Compound
| Feature | Azithromycin | 3'-N-Didesmethyl-3'-N-tosyl Azithromycin |
|---|---|---|
| Molecular Formula | C38H72N2O12 | C44H75N3O15S |
| Key Functional Groups | Dimethylamino at 3'N | Tosyl-sulfonamide at 3'N |
| Molecular Weight | 748.99 g/mol | 918.14 g/mol |
| Metabolic Sites | Hepatic demethylation | Stabilized against demethylation |
This derivative addresses resistance through three interconnected theoretical frameworks:
Efflux Pump Inhibition: The tosyl group's aryl-sulfonamide structure acts as a competitive substrate for Resistance-Nodulation-Division (RND) efflux systems. Studies in Escherichia coli demonstrate that phenylalanine-arginine β-naphthylamide (PAβN), an efflux inhibitor, reduces azithromycin resistance in 91.2% of isolates [7]. The derivative's bulkiness mimics this inhibition, potentially reducing MIC values by 4- to 256-fold against Gram-negative pathogens [7] [8].
Target Site Modification Evasion: Classic macrolide resistance arises from 23S rRNA mutations or ribosomal methylases (e.g., erm genes). The derivative's sulfonamide group forms hydrogen bonds with U2611 and A2058 nucleotides in the 23S rRNA exit tunnel, regions less commonly mutated in resistant strains [4] [8]. This binding may retain activity against isolates with erm-mediated methylation.
Enzyme Inactivation Resistance: Macrolide phosphotransferases (Mphs) inactivate azithromycin via phosphorylation. The 3'-N-tosyl modification sterically blocks Mph(A) access to the C5 hydroxyl group—a key phosphorylation site. In vitro data show 93% of mph(A)-positive isolates exhibit MICs of 32 mg/L for azithromycin, suggesting that the derivative could overcome this resistance at lower concentrations [7].
These frameworks position the compound as a prototype for next-generation macrolides designed to counteract prevalent resistance mechanisms, particularly in Gram-negative bacteria where efflux and enzymatic inactivation dominate [7] [8].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0